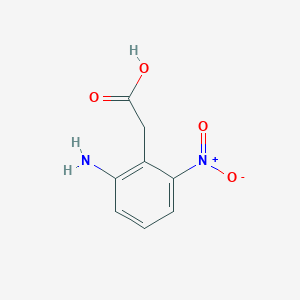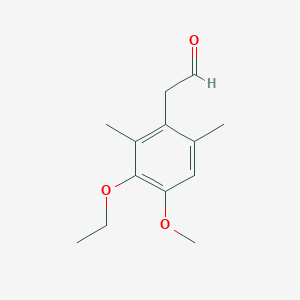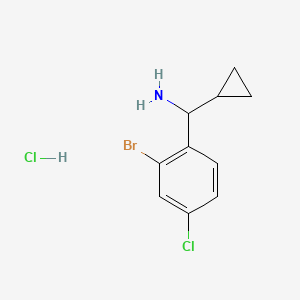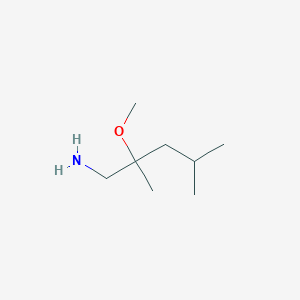
2-(2-Amino-6-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-6-nitrophenyl)acetic acid: is an organic compound with the molecular formula C8H8N2O4 It is a derivative of phenylacetic acid, containing an amino group and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Phenylacetic Acid: One common method to prepare 2-(2-Amino-6-nitrophenyl)acetic acid involves the nitration of phenylacetic acid. This process introduces a nitro group to the phenyl ring, followed by reduction to convert the nitro group to an amino group.
Reaction with Formaldehyde: Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and ammonium chloride.
Substitution: The compound can participate in substitution reactions, where the amino or nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc and ammonium chloride are used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetic acids.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, including heterocycles and biologically active compounds.
Biology:
Enzyme Inhibition: Derivatives of this compound have been studied for their potential as enzyme inhibitors, which can be useful in drug development.
Medicine:
Anticancer Agents: Some derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry:
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The amino and nitro groups on the phenyl ring allow it to participate in various biochemical pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2-Nitrophenylacetic Acid: Similar in structure but lacks the amino group.
4-Nitrophenylacetic Acid: Similar but with the nitro group in the para position.
Phenylacetic Acid: Lacks both the amino and nitro groups.
Uniqueness: 2-(2-Amino-6-nitrophenyl)acetic acid is unique due to the presence of both amino and nitro groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and biological activities compared to its similar compounds .
Properties
IUPAC Name |
2-(2-amino-6-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKFUSIZNWWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)



![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)


![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)


